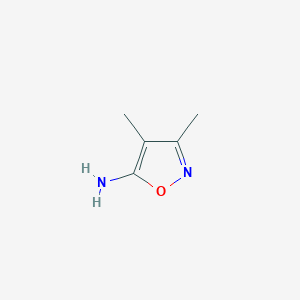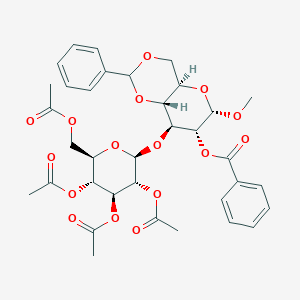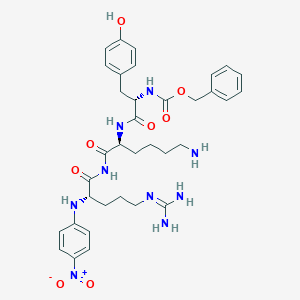
2-羟基-5-甲基吡啶
描述
2-Hydroxy-5-methylpyridine (CAS# 1003-68-5) is a useful compound for organic synthesis . It has been used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides . It is also known as 5-Methyl-2-pyridinol .
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methylpyridine involves partially neutralizing to H = 5 and extraction with n-butanol. A solution of crude 3-methyl-6-hydroxypyridine in butanol is obtained. When this solution is quantified by liquid chromatography, the pass-through rate is 99.2%, and the yield of 2-hydroxy-5-methylpyridine is 83% .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-5-methylpyridine is C6H7NO . The structure, vibrational spectra, and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine have been studied .Chemical Reactions Analysis
2-Hydroxy-5-methylpyridine has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .Physical And Chemical Properties Analysis
2-Hydroxy-5-methylpyridine has a molecular weight of 109.13 g/mol . It has a melting point of 183-187 °C . The compound is a pale yellow to light yellow solid .科学研究应用
Heterocyclic Building Blocks
2-Hydroxy-5-methylpyridine is used as a heterocyclic building block in organic synthesis . Heterocyclic compounds are widely used in many areas of chemistry because of their diverse range of properties.
Preparation of Cyclobutane-fused Pyridinyl Sulfonyl Fluorides
This compound has been used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides . These types of compounds are important in medicinal chemistry due to their potential biological activities.
Flow Synthesis of 2-Methylpyridines
In a study, 2-Hydroxy-5-methylpyridine was used in the flow synthesis of 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Ligand for Platinum Complexes
2-Hydroxy-5-methylpyridine has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . This suggests potential applications in the development of new therapeutic agents.
Synthesis of Chiral Pyridinium Ionic Liquids
It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether . Ionic liquids have attracted much attention due to their unique properties such as low melting points, negligible vapor pressures, and good thermal stability.
Green Chemistry Applications
The compound has been used in green chemistry applications, specifically in continuous flow reactions . This method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
作用机制
Target of Action
It is known to be a useful compound for organic synthesis .
Mode of Action
It has been used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Result of Action
It is known to be a useful compound for organic synthesis , suggesting it may contribute to the formation of new compounds at the molecular level.
安全和危害
属性
IUPAC Name |
5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMZGMHXUQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143120 | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methylpyridine | |
CAS RN |
1003-68-5, 91914-06-6, 1192-99-0 | |
| Record name | 2-Hydroxy-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyridinol, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the identified impurities associated with Pirfenidone drug substance, and how are they quantified?
A1: Research has identified 2-hydroxy-5-methylpyridine and Iodobenzene as impurities in Pirfenidone drug substance []. A validated RP-HPLC method was developed and employed to quantify these impurities, demonstrating its suitability for quality control purposes in pharmaceutical development and manufacturing [].
Q2: Can you detail the analytical method used to quantify 2-hydroxy-5-methylpyridine and what validation parameters were assessed?
A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the quantification of 2-hydroxy-5-methylpyridine alongside Pirfenidone and Iodobenzene []. The method utilized a Zorbax RX-C18 column with a mobile phase composed of 0.02 M potassium dihydrogen phosphate buffer and acetonitrile. Detection was performed at a wavelength of 220 nm. The method was validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, precision, linearity, range, accuracy, ruggedness, limit of detection (LOD), and limit of quantitation (LOQ) []. This rigorous validation ensures the method's reliability and accuracy for quantifying 2-hydroxy-5-methylpyridine in the context of Pirfenidone drug substance analysis.
Q3: How can 2-hydroxy-5-methylpyridine be utilized in synthetic chemistry?
A3: 2-Hydroxy-5-methylpyridine serves as a key starting material in the synthesis of 5-methyl-2,2′-bipyridine []. This synthesis involves a multi-step procedure that includes diazotization, replacement reactions, sulfonation, halogenation, and a Negishi cross-coupling reaction using a palladium catalyst []. The ability of 2-hydroxy-5-methylpyridine to undergo these transformations highlights its versatility as a building block in organic synthesis, particularly for creating complex heterocyclic compounds like bipyridines which have various applications in coordination chemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)









